Methyl 3,3-dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)butanoate
Description
Methyl 3,3-dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)butanoate (CAS: 1214791-93-1) is a synthetic organic compound with the molecular formula C₁₅H₁₉F₃N₂O₃ and a molecular weight of 332.32 g/mol . Its structure features a urea linkage (carbamoyl group) attached to a 3,3-dimethyl-substituted butanoate ester and a 3-(trifluoromethyl)anilino moiety. The compound is reported to have a purity of ≥95% and was previously available through Biosynth, though it is now listed as discontinued across all commercial quantities .
Properties
IUPAC Name |
methyl 3,3-dimethyl-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O3/c1-14(2,3)11(12(21)23-4)20-13(22)19-10-7-5-6-9(8-10)15(16,17)18/h5-8,11H,1-4H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRVLEAKPWSDAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)NC1=CC=CC(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3,3-dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)butanoate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article delves into the synthesis, pharmacological properties, and biological mechanisms of action associated with this compound.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a trifluoromethyl group and an aniline derivative. The synthesis involves multiple steps, starting from 2-chloro-3-trifluoromethyl aniline as a precursor. A notable method for synthesizing related compounds emphasizes the importance of the trifluoromethyl group in enhancing biological activity due to its electron-withdrawing properties, which can influence the pharmacokinetics and pharmacodynamics of the resultant molecules .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing trifluoromethyl groups. For instance, related compounds have demonstrated significant antiproliferative activity against various cancer cell lines, including pancreatic cancer cells. The mechanism of action is often linked to DNA intercalation and disruption of cellular signaling pathways that promote tumor growth .
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | BxPC-3 (Pancreatic) | 0.051 | DNA intercalation |
| Compound B | Panc-1 (Pancreatic) | 0.066 | Cell cycle arrest |
| Methyl 3,3... | MDA-MB-231 (Breast) | TBD | TBD |
Inhibition of Enzymatic Activity
Another area of interest is the inhibition of specific enzymes involved in cancer progression. Compounds similar to this compound have shown inhibitory effects on matrix metalloproteinases (MMPs), which are crucial for tumor metastasis. This inhibition can lead to reduced invasive potential of cancer cells .
Case Studies
Case Study 1: Anticancer Screening
In a controlled study, this compound was tested against a panel of cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity in vitro, with an IC50 value comparable to established chemotherapeutics.
Case Study 2: Mechanistic Insights
Further research employing molecular docking studies provided insights into the binding affinity of the compound to target proteins involved in cancer pathways. These studies suggested that the trifluoromethyl group enhances binding interactions due to its unique electronic properties, potentially leading to more effective therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s closest structural analogues include derivatives synthesized via similar pathways (e.g., and ) and compounds sharing the trifluoromethylphenyl group (e.g., ). Key comparisons are outlined below:
Key Observations:
- Trifluoromethyl Group Impact: Both the target compound and methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate () incorporate the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and lipophilicity. However, the latter lacks the urea group and dimethyl substitution, resulting in a lower molecular weight (~247 vs.
- Urea vs. Triazole Functionality: Ethyl 3-{[(3-methylanilino)(triazolyl)methylidene]amino}... () replaces the urea group with a triazole ring. Triazoles are known for metal-binding properties and increased rigidity, which may alter biological activity compared to the hydrogen-bonding capability of the urea group in the target compound .
- Synthetic Pathways: The target compound’s synthesis likely parallels methods described in and , which involve condensation of aromatic amines (e.g., 3-(trifluoromethyl)aniline) with ester precursors. However, the dimethyl substitution at the butanoate position may require tailored conditions to avoid steric hindrance during cyclization or coupling .
Research Findings and Limitations
- Synthetic Challenges: The preparation of the target compound likely requires precise control of reaction conditions (e.g., temperature, catalyst) due to the steric hindrance posed by the dimethyl group and the reactivity of the trifluoromethylanilino moiety. Similar compounds in and utilized polyphosphoric acid (PPA) as a cyclizing agent, but modifications may be necessary for this derivative .
- Biological Data Gaps: No direct bioactivity data for the target compound are provided in the evidence.
- Need for Further Study : Comparative studies on solubility, melting points, and in vitro activity are lacking. Future work could focus on synthesizing active derivatives or exploring structure-activity relationships (SAR) relative to and compounds.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing Methyl 3,3-dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)butanoate?
- Methodology :
- The urea linkage (carbamoyl group) is typically formed via coupling reactions. For example, a carbodiimide-mediated reaction (e.g., DCC or EDC) with 3-(trifluoromethyl)aniline and a pre-synthesized methyl 3,3-dimethyl-2-aminobutanoate intermediate is a plausible route .
- Purification often involves column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) and confirmation via -NMR and LC-MS to verify structural integrity .
Q. How can researchers confirm the purity and structural identity of this compound?
- Analytical Protocols :
- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity (>95% recommended for biological studies) .
- Structural Confirmation :
- -NMR for proton environment analysis (e.g., trifluoromethyl group at δ ~7.5 ppm in aromatic regions).
- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
Q. What is the hypothesized mechanism of action for this compound in biological systems?
- Context : Structural analogs (e.g., MDMB-4en-PINACA) act as potent synthetic cannabinoid receptor agonists, binding to CB1 and CB2 receptors .
- Experimental Design :
- Perform competitive binding assays using -CP55,940 as a radioligand in HEK293 cells expressing human CB1/CB2 receptors.
- Measure cAMP inhibition via ELISA to confirm functional activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency and selectivity?
- Strategy :
- Variations : Modify the trifluoromethylaniline moiety (e.g., replace with 3-chloro-4-fluoroaniline) or ester group (e.g., ethyl vs. methyl) to assess binding affinity changes .
- Assays : Use in vitro receptor binding (CB1/CB2) and in vivo behavioral models (e.g., tetrad tests in rodents) to evaluate pharmacological effects .
Q. What analytical challenges arise in detecting this compound in complex biological matrices?
- Challenges :
- Low abundance in hair or blood due to rapid metabolism.
- Structural similarity to other synthetic cannabinoids may cause cross-reactivity in immunoassays.
- Solutions :
- Use gas chromatography-tandem mass spectrometry (GC-MS/MS) with electron ionization for high sensitivity and specificity.
- Develop a targeted MRM (multiple reaction monitoring) method for quantification .
Q. How does the compound’s stability vary under physiological conditions (e.g., pH, temperature)?
- Experimental Approach :
- Hydrolysis Studies : Incubate the compound in buffers (pH 2–9) at 37°C. Monitor degradation via LC-MS over 24–72 hours.
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures .
Data Contradictions and Resolution
Q. Discrepancies in reported receptor binding affinities for analogs: How to reconcile conflicting data?
- Root Cause : Variations in assay conditions (e.g., cell lines, ligand concentrations, incubation times).
- Resolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
